molecular formula C20H18ClN5O6S B2844028 N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 903349-12-2

N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No. B2844028
CAS RN: 903349-12-2
M. Wt: 491.9
InChI Key: LNFVXIHZODANFH-UHFFFAOYSA-N
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Description

N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H18ClN5O6S and its molecular weight is 491.9. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research has shown that derivatives of 1,3,4-oxadiazole, a component in the chemical structure of N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide, exhibit significant antibacterial activities. For instance, compounds synthesized with these derivatives showed notable activity against bacteria such as Salmonella typhi (Salama, 2020). Similarly, other studies have developed compounds incorporating thiazole ring structures, showing antimicrobial efficacy against various bacteria and fungi (Desai, Rajpara, & Joshi, 2013).

Antitumor and Cytotoxic Effects

Some derivatives of this compound have been shown to target topoisomerase-I, exhibiting potent antitumor activity. The study of various analogs demonstrated notable cytotoxicity, comparable to established antitumor agents (Singh et al., 2003). Additionally, compounds with similar structures have been found to possess selective cytotoxicity under hypoxic conditions, which is a characteristic environment of tumor cells (Palmer et al., 1995).

Antidiabetic Potential

Compounds related to this compound have been evaluated for antidiabetic activity. A study synthesized derivatives and assessed their ability to inhibit α-amylase, a key enzyme in diabetes management (Lalpara et al., 2021).

Enzyme Activity Modulation

Research indicates that bis-1,3,4-oxadiazole compounds containing glycine moieties can affect the activity of specific transferase enzymes. These effects vary from activation to inhibition, depending on the enzyme and the concentration of the compound (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Liquid Crystal Properties

Compounds with 1,3,4-oxadiazole rings have been studied for their liquid crystalline properties. The presence of nitro groups and alkoxy terminal chains influences these properties, suggesting potential applications in materials science (Abboud, Lafta, & Tomi, 2017).

properties

IUPAC Name

N-[[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O6S/c1-11-13(4-3-5-15(11)26(29)30)19(28)22-9-18-24-25-20(32-18)33-10-17(27)23-14-8-12(21)6-7-16(14)31-2/h3-8H,9-10H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVXIHZODANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.